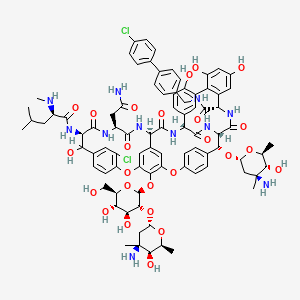

Eremomycin deriv.

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eremomycin derivatives are a class of semisynthetic glycopeptide antibiotics derived from eremomycin, a naturally occurring antibiotic. These compounds have garnered significant attention due to their potent antibacterial activity, particularly against Gram-positive bacteria, including strains resistant to other antibiotics . Eremomycin derivatives are structurally complex molecules that exhibit unique properties, making them valuable in various scientific and medical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of eremomycin derivatives typically involves the modification of the eremomycin molecule through various chemical reactions. One common approach is the condensation of eremomycin with different amines, such as pyrrolidine or piperidine, to form amides . The reaction conditions often include the use of coupling reagents like PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate and TBTU (benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate . These reactions are typically carried out in an organic solvent, such as dimethylformamide, under mild conditions to preserve the integrity of the eremomycin structure .

Industrial Production Methods

Industrial production of eremomycin derivatives involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the fermentation of the producing microorganism, followed by extraction and purification of eremomycin. Subsequent chemical modifications are performed in controlled environments to produce the desired derivatives . Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify and characterize the final products .

Análisis De Reacciones Químicas

Types of Reactions

Eremomycin derivatives undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

Substitution: Replacement of functional groups within the molecule, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in the synthesis of eremomycin derivatives include:

Coupling Reagents: PyBOP, TBTU

Solvents: Dimethylformamide, methanol

Major Products Formed

The major products formed from these reactions are various amides, esters, and halogenated derivatives of eremomycin. These modifications enhance the antibacterial activity and pharmacokinetic properties of the original molecule .

Aplicaciones Científicas De Investigación

Eremomycin derivatives have a wide range of scientific research applications, including:

Comparación Con Compuestos Similares

Eremomycin derivatives are compared with other glycopeptide antibiotics, such as vancomycin and teicoplanin. While all these compounds share a similar mechanism of action, eremomycin derivatives exhibit unique properties, such as improved solubility and enhanced activity against resistant bacterial strains . Similar compounds include:

Vancomycin: A widely used glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Teicoplanin: Another glycopeptide antibiotic with a broader spectrum of activity and different administration routes.

Eremomycin derivatives stand out due to their structural modifications, which confer advantages in terms of efficacy and reduced resistance development .

Propiedades

| 410077-91-7 | |

Fórmula molecular |

C86H99Cl2N11O25 |

Peso molecular |

1757.7 g/mol |

Nombre IUPAC |

(1S,2R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-N-[[4-(4-chlorophenyl)phenyl]methyl]-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide |

InChI |

InChI=1S/C86H99Cl2N11O25/c1-36(2)24-52(92-7)77(110)98-67-69(105)44-17-23-56(51(88)26-44)120-58-28-45-27-57(73(58)124-84-74(71(107)70(106)59(35-100)121-84)123-62-33-86(6,91)76(109)38(4)118-62)119-48-20-14-42(15-21-48)72(122-61-32-85(5,90)75(108)37(3)117-61)68-83(116)97-66(79(112)93-34-39-8-10-40(11-9-39)41-12-18-46(87)19-13-41)50-29-47(101)30-55(103)63(50)49-25-43(16-22-54(49)102)64(80(113)99-68)96-81(114)65(45)95-78(111)53(31-60(89)104)94-82(67)115/h8-23,25-30,36-38,52-53,59,61-62,64-72,74-76,84,92,100-103,105-109H,24,31-35,90-91H2,1-7H3,(H2,89,104)(H,93,112)(H,94,115)(H,95,111)(H,96,114)(H,97,116)(H,98,110)(H,99,113)/t37-,38-,52+,53-,59+,61-,62-,64+,65+,66-,67+,68-,69?,70+,71-,72+,74+,75-,76+,84-,85-,86-/m0/s1 |

Clave InChI |

YBCJJQKPOWQKKJ-FXZUCRGVSA-N |

SMILES isomérico |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

SMILES canónico |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.